D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate
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Overview
Description
D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is a sialylated glycoside with a carbohydrate and an amino sugar . It is a glucose analog that shows a wide range of biological activities such as inhibition of glycolysis and thereby tumor growth, interference with the biosynthetic processing of glycoproteins, antiviral activity, and hepatotoxicity .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,4,6-tri-O-acetyl-D-galactal with excess ceric ammonium nitrate and sodium azide in acetonitrile . This reaction produces 2-azido-1-nitrate addition products . On hydrolysis, N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranosylamine is formed .Molecular Structure Analysis
The molecular formula of this compound is C14H19N3O9 . The molecular weight is 373.32 .Chemical Reactions Analysis
The reaction product of this compound provides a convenient source of D-galactosamine and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranosyl halides . These halides can be used as reactants for the preparation of 2-azido-2-deoxy-a- and -b-D-galactopyranosides under conditions promoted by both mercuric cyanide and silver salts .Physical and Chemical Properties Analysis
This compound is a white crystalline solid . It has a melting point of 177-180 °C (dec.) . It is soluble in DMSO, MeOH, and H2O .Mechanism of Action
Safety and Hazards
Future Directions
The reaction product of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate provides a convenient source of D-galactosamine and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranosyl halides . These compounds have potential applications in the synthesis of oligosaccharides related to the A blood determinants and other important human cell-surface antigenic determinants . Therefore, future research may focus on leveraging these compounds for immunochemical and enzymological studies .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-diacetyloxy-5-azido-2-hydroxy-6-oxohexyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O8/c1-6(17)21-5-10(20)12(23-8(3)19)11(22-7(2)18)9(4-16)14-15-13/h4,9-12,20H,5H2,1-3H3/t9-,10+,11+,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAIZTKHSHZLIC-QCNOEVLYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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